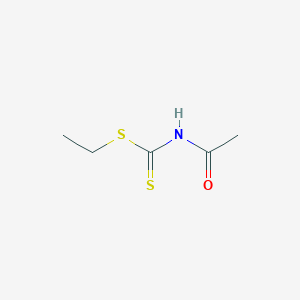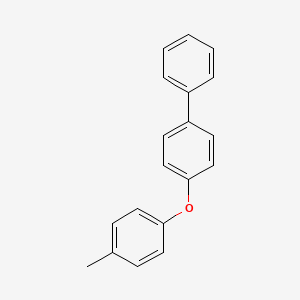
Ammonium yttrium(3+) disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium yttrium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈S₂Y and a molar mass of 299.06951 g/mol It is composed of yttrium, ammonium, and sulfate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium yttrium(3+) disulphate can be synthesized through various methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with ammonium sulfate ((NH₄)₂SO₄) under controlled conditions. The reaction typically occurs in an aqueous solution, where the yttrium oxide dissolves and reacts with the ammonium sulfate to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques like precipitation and crystallization may also be employed to obtain the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium yttrium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of yttrium ions to a lower oxidation state.
Substitution: Substitution reactions can occur where the ammonium or sulfate ions are replaced by other ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxide (Y₂O₃), while reduction could produce yttrium metal or lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium yttrium(3+) disulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ammonium yttrium(3+) disulphate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to specific effects such as enhanced imaging contrast or targeted drug delivery. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttrium(III) sulfate (Y₂(SO₄)₃): Similar in composition but lacks the ammonium ion.
Yttrium oxide (Y₂O₃): A common yttrium compound used in various applications.
Yttrium-aluminium-garnet (YAG): A widely used material in lasers and optics.
Uniqueness
Ammonium yttrium(3+) disulphate is unique due to its combination of yttrium, ammonium, and sulfate ions, which imparts specific properties that are advantageous in certain applications. Its ability to form stable complexes and its solubility in water make it distinct from other yttrium compounds .
Eigenschaften
CAS-Nummer |
97375-22-9 |
|---|---|
Molekularformel |
H4NO8S2Y |
Molekulargewicht |
299.07 g/mol |
IUPAC-Name |
azanium;yttrium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Y/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
NTPIOLYXYJRVLR-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)




![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)








